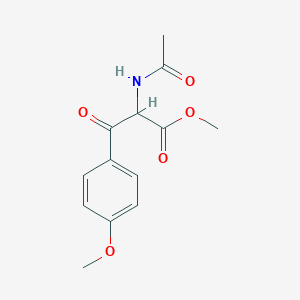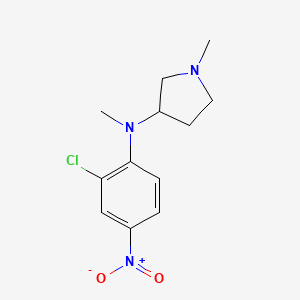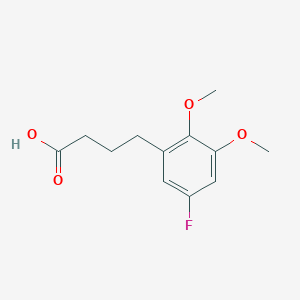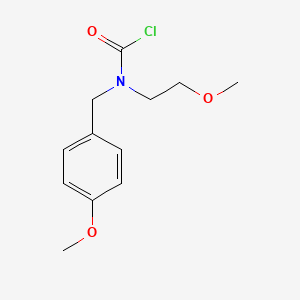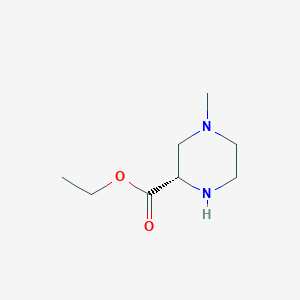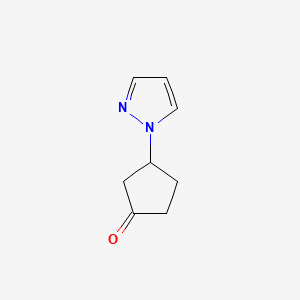
3-(1H-Pyrazol-1-yl)cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrazol-1-yl)cyclopentanone is an organic compound that features a pyrazole ring attached to a cyclopentanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)cyclopentanone typically involves the reaction of cyclopentanone with hydrazine derivatives under controlled conditions. One common method includes the condensation of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
3-(1H-Pyrazol-1-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-hydroxycyclopentyl)-1H-pyrazole.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
科学研究应用
3-(1H-Pyrazol-1-yl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1H-Pyrazol-1-yl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
3-(1H-Pyrazol-1-yl)cyclopentanone-3-carboxylic acid: Similar structure with an additional carboxylic acid group.
1-(3-Hydroxycyclopentyl)-1H-pyrazole: Similar structure with a hydroxyl group instead of a ketone.
1-(3-Methylcyclopentyl)-1H-pyrazole: Similar structure with a methyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific combination of a cyclopentanone moiety and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
933795-56-3 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
3-pyrazol-1-ylcyclopentan-1-one |
InChI |
InChI=1S/C8H10N2O/c11-8-3-2-7(6-8)10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 |
InChI 键 |
FPBNCNKYQFPLRA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CC1N2C=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
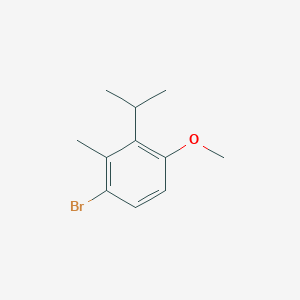
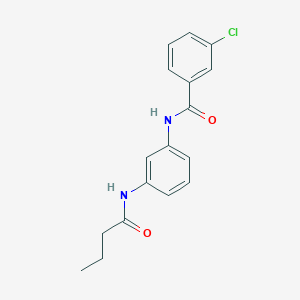
![ethyl N-[2-(1-methoxy-1-methylethyl)-4-chloro-6-fluorobenzoxazol-7-yl]carbamate](/img/structure/B8344760.png)
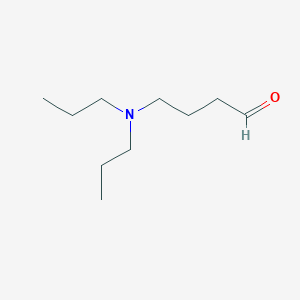
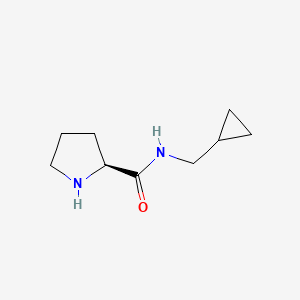
![[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B8344788.png)
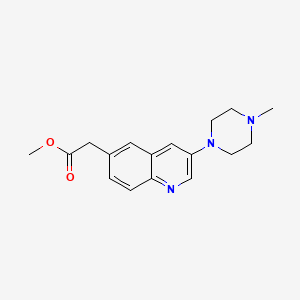
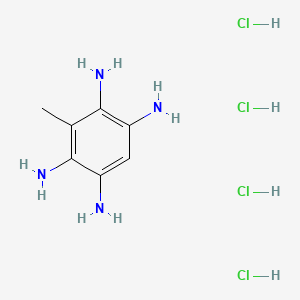
![3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8344810.png)
